molecular formula C28H27N5O3 B12138717 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12138717
M. Wt: 481.5 g/mol
InChI Key: UTNPSROPRIJBSO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core structure that combines pyrrole and quinoxaline moieties. The molecule features:

  • Position 1: A 4-ethoxyphenyl substituent (ethoxy group at the para position of the phenyl ring).
  • Position 3: A carboxamide group linked to a 2-(4-methoxyphenyl)ethyl chain.

The ethoxy and methoxy substituents modulate electronic properties and solubility, while the extended ethyl linkage in the carboxamide side chain may improve conformational flexibility for target binding. Pyrroloquinoxaline derivatives are frequently explored for kinase inhibition, anticancer, or CNS applications due to their planar aromatic systems and ability to interact with hydrophobic enzyme pockets.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H27N5O3/c1-3-36-21-14-10-19(11-15-21)33-26(29)24(25-27(33)32-23-7-5-4-6-22(23)31-25)28(34)30-17-16-18-8-12-20(35-2)13-9-18/h4-15H,3,16-17,29H2,1-2H3,(H,30,34)

InChI Key

UTNPSROPRIJBSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=C(C=C5)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and analogous pyrroloquinoxaline derivatives are analyzed below.

Structural Modifications and Substituent Effects

Compound Name / ID Position 1 Substituent Carboxamide Side Chain Key Structural Differences Molecular Weight Reference
Target Compound 4-ethoxyphenyl N-[2-(4-methoxyphenyl)ethyl] Baseline for comparison ~525 g/mol (estimated)
2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-bromo-3-methylphenyl N-(3-ethoxypropyl) Bromine increases molecular weight (MW) and lipophilicity; ethylpropyl chain reduces rigidity ~552 g/mol (estimated)
2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-(4-methoxyphenyl)ethyl N-[2-(3,4-dimethoxyphenyl)ethyl] Additional methoxy groups enhance solubility but may sterically hinder binding 525.609 g/mol
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (4-ethoxybenzylidene)amino N-(2-methoxyethyl) Schiff base formation introduces conjugation, altering electronic properties ~520 g/mol (estimated)
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-methoxybenzyl N-(3-ethoxypropyl) Ortho-methoxy group induces steric hindrance; propyl chain increases flexibility ~520 g/mol (estimated)
2-Amino-1-(3-chloro-4-methoxyphenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-chloro-4-methoxyphenyl N-[(2-chlorophenyl)methyl] Chlorine atoms enhance electron-withdrawing effects and potential halogen bonding ~550 g/mol (estimated)

Physicochemical Properties

  • Target Compound : The 4-ethoxyphenyl group balances lipophilicity (logP ~3.5 estimated) and solubility, while the methoxyethyl chain may improve water solubility via ether-oxygen hydrogen bonding.
  • Dimethoxy Analog () : Additional methoxy groups lower logP (~2.8) but increase polar surface area, enhancing aqueous solubility .

Pharmacological Implications

  • Target Compound : The ethoxy and methoxy groups may favor blood-brain barrier penetration, suggesting CNS applications. The carboxamide’s ethyl linkage could enhance binding to flexible enzyme regions (e.g., kinase ATP pockets).
  • Bromo Analog () : Bromine’s steric bulk and electronegativity may improve selectivity for hydrophobic enzyme domains but reduce oral bioavailability .
  • Chloro-Methoxy Analog () : Chlorine’s electron-withdrawing effects could enhance binding to targets like topoisomerases or serotonin receptors .

Research Findings and Data Tables

Table 1: Key Physicochemical Comparisons

Compound Reference Molecular Formula logP (Predicted) Solubility (mg/mL) pKa (Predicted)
Target Compound C29H29N5O3 ~3.5 ~0.1 (PBS) ~10.2
C30H31N5O4 2.8 0.3 (DMSO) 9.8
C25H28N6O4 1.4 0.5 (Water) 12.38

Biological Activity

The compound 2-amino-1-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Core Structure : Pyrrolo[2,3-b]quinoxaline
  • Functional Groups :
    • Amino group at position 2
    • Ethoxyphenyl at position 1
    • Methoxyphenyl ethyl at position N
    • Carboxamide at position 3

This unique arrangement contributes to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted that certain pyrroloquinoxaline derivatives demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anticancer effects .

CompoundCell LineIC50 (µg/mL)
Pyrroloquinoxaline Derivative AHCT-1161.9
Pyrroloquinoxaline Derivative BMCF-72.3
Doxorubicin (Control)HCT-1163.23

Antiviral Activity

Pyrroloquinoxalines have also been investigated for antiviral properties. Some derivatives have shown effectiveness against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than traditional antiviral agents .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : Some studies suggest that pyrroloquinoxalines can inhibit kinases involved in cancer progression.
  • Modulation of Estrogen Receptors : Certain derivatives have been shown to modulate estrogen receptor activity, which may be beneficial in hormone-responsive cancers .

Study 1: Anticancer Efficacy

In a controlled study, the anticancer efficacy of a related pyrroloquinoxaline was evaluated in vivo using xenograft models. The compound significantly reduced tumor growth compared to the control group, demonstrating its potential as a therapeutic agent .

Study 2: Antiviral Activity Assessment

Another study assessed the antiviral activity of various pyrroloquinoxaline derivatives against TMV. The results indicated that several compounds exhibited protective effects, with EC50 values comparable to established antiviral drugs .

Synthesis and Derivatives

The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. Recent advancements have introduced novel synthetic routes that enhance yield and purity, making it easier to explore structure-activity relationships .

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